1-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6S/c1-27-13-2-4-14(5-3-13)30(25,26)23-10-7-12(8-11-23)16(24)20-18-22-21-17(28-18)15-6-9-19-29-15/h2-6,9,12H,7-8,10-11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNSXGAVAVDMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route may include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Attachment of the Methoxybenzenesulfonyl Group: This can be done via sulfonylation reactions using methoxybenzenesulfonyl chloride.
Formation of the Oxadiazole-Oxazole Moiety: This involves cyclization reactions using appropriate precursors and reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and oxadiazole-oxazole moieties, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: It could be explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives with Piperidine-Sulfonyl Motifs
describes compounds such as 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (e.g., compound 6a-o ). Key differences include:
- Linkage : The user’s compound uses a carboxamide bridge between piperidine and oxadiazole, whereas compounds employ a thioether (-S-CH2-) linkage. The carboxamide may improve aqueous solubility and hydrogen-bonding interactions.
- Bioactivity : compounds exhibit antibacterial activity, suggesting the user’s compound might share similar targets but with modified potency due to structural distinctions .
Thiazole-Based Carboxamide Derivatives
Compound 74 from , 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide , shares a carboxamide group and methoxyaryl substituents but differs in core heterocycles:
- Heterocycle : Thiazole (compound 74 ) vs. oxadiazole/oxazole (user’s compound). Thiazoles are associated with kinase inhibition, while oxadiazoles are often linked to antimicrobial or anti-inflammatory activity.
- Sulfonyl vs. Benzoyl : The user’s compound’s sulfonyl group may enhance metabolic resistance compared to the benzoyl group in 74 .
Tetrazole-Based Aroylurea Compounds
highlights N-5-tetrazolyl-N′-aroylurea derivatives (e.g., 2h , 2j , 2m ) with plant growth-regulating activity. Contrasts include:
- Heterocycle : Tetrazole () vs. oxadiazole/oxazole (user’s compound). Tetrazoles are potent hydrogen-bond acceptors, whereas oxadiazoles offer greater rigidity.
- Linkage : Urea () vs. carboxamide (user’s compound). Ureas exhibit stronger hydrogen-bonding capacity but may suffer from hydrolytic instability .
Sulfonyl-Containing Heterocycles
lists compounds like 3-(1-methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole , which shares a sulfonyl group but differs in:
- Sulfonyl Substituent : Methanesulfonyl () vs. 4-methoxybenzenesulfonyl (user’s compound). The latter’s aromatic ring may improve target affinity through hydrophobic interactions.
- Core Structure : Pyrrolidine-oxazole () vs. piperidine-oxadiazole (user’s compound), leading to divergent conformational flexibility and bioavailability .
Structural and Functional Comparison Table
Biological Activity
The compound 1-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is a synthetic derivative that combines several pharmacologically relevant moieties, including a piperidine core, oxadiazole, and sulfonamide functionalities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.38 g/mol. The compound features:
- Piperidine ring : Known for various pharmacological effects.
- Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
- Sulfonamide group : Implicated in antibacterial and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that compounds similar to this one exhibit significant antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
These findings suggest potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has demonstrated efficacy as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been reported to inhibit AChE effectively. This inhibition is crucial for conditions like Alzheimer's disease.
- Urease : The compound shows strong inhibitory activity against urease, which is significant in treating urinary tract infections and related conditions.
Specific IC50 values for related compounds have been reported as follows:
| Compound ID | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 ± 0.003 | AChE |
| 7m | 0.63 ± 0.001 | AChE |
These results underline the potential therapeutic applications of this class of compounds .
Binding Studies
In silico studies involving molecular docking have elucidated the binding interactions of the compound with amino acids in target proteins. Notably, binding studies with bovine serum albumin (BSA) indicate effective interactions that may enhance bioavailability and therapeutic efficacy .
Case Studies and Research Findings
Several studies have synthesized variations of this compound and assessed their biological activities:
- Synthesis and Characterization : A study synthesized a series of oxadiazole derivatives incorporating piperidine and sulfonamide groups, confirming their structure through spectral data analysis (NMR, IR) .
- Pharmacological Evaluation : Another study evaluated the pharmacological behavior of similar compounds, highlighting their antibacterial action and enzyme inhibition capabilities .
- Comparative Analysis : Research comparing various derivatives showed that modifications in the chemical structure significantly affect biological activity, underscoring the importance of specific functional groups in achieving desired pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
